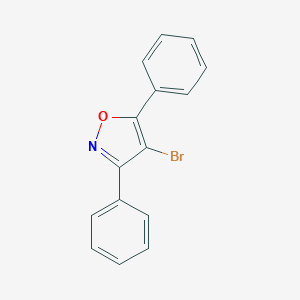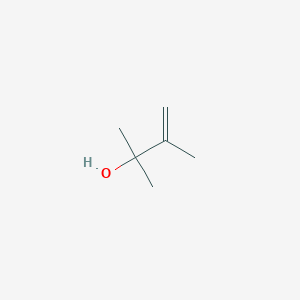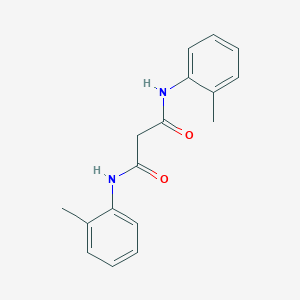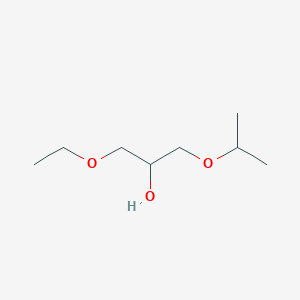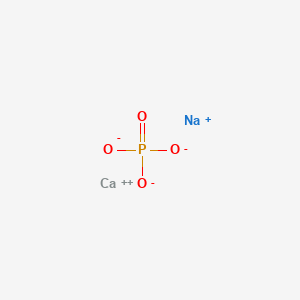
Dimethyl adipimidate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl adipimidate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is commonly used as a cross-linking reagent in protein research due to its ability to form stable covalent bonds between amino groups in proteins . This compound is particularly useful in studying protein-protein interactions and protein structure.
准备方法
Dimethyl adipimidate dihydrochloride can be synthesized through the reaction of adipic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the esterification process, followed by purification to obtain the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反应分析
Dimethyl adipimidate dihydrochloride primarily undergoes substitution reactions, particularly with amino groups in proteins. The common reagents used in these reactions include various buffers to maintain the pH and conditions that favor the formation of imidoester bonds. The major products formed from these reactions are cross-linked proteins, which can be analyzed to study protein interactions and structures .
科学研究应用
Dimethyl adipimidate dihydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties of proteins and other biomolecules. In biology, it helps in understanding protein-protein interactions and the functional aspects of proteins. In medicine, it is used in the development of diagnostic tools and therapeutic agents by stabilizing protein structures . Additionally, it has industrial applications in the production of biopharmaceuticals and other protein-based products.
作用机制
The mechanism of action of dimethyl adipimidate dihydrochloride involves the formation of covalent bonds between the amino groups of proteins. This cross-linking process stabilizes the protein structure and allows for the study of protein interactions and functions. The molecular targets are primarily the lysine residues in proteins, and the pathways involved include the formation of imidoester bonds .
相似化合物的比较
Dimethyl adipimidate dihydrochloride is unique in its ability to form stable covalent bonds with amino groups in proteins, making it highly effective for cross-linking studies. Similar compounds include dimethyl suberimidate dihydrochloride and dimethyl pimelimidate dihydrochloride, which also function as cross-linking agents but differ in the length of their carbon chains and the specific conditions required for their reactions . These differences can affect the efficiency and specificity of the cross-linking process, making this compound a preferred choice for certain applications.
属性
CAS 编号 |
14620-72-5 |
|---|---|
分子式 |
C8H17ClN2O2 |
分子量 |
208.68 g/mol |
IUPAC 名称 |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
InChI 键 |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl |
规范 SMILES |
COC(=N)CCCCC(=N)OC.Cl |
| 14620-72-5 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


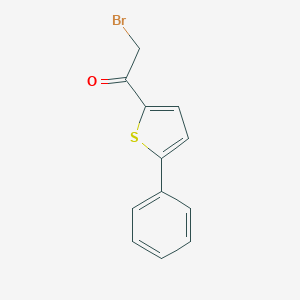
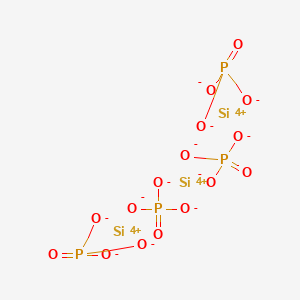


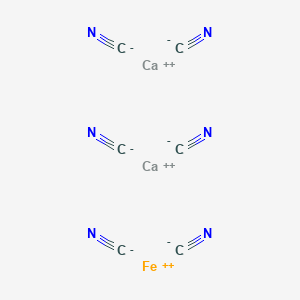
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)



